5-(3,5-Dicarboxybenzoyl)isophthalic acid

Descripción general

Descripción

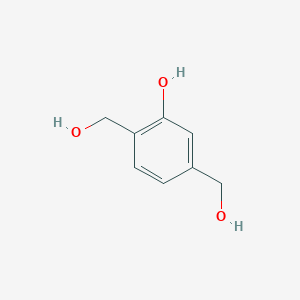

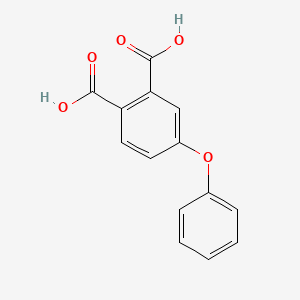

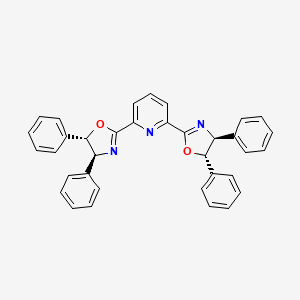

5-(3,5-Dicarboxybenzoyl)isophthalic acid, also known as 3,3’-[5-(3,5-dicarboxyphenyl)-1,3-phenylene]bis[2,3-dihydroxybenzoic acid], is a chemical compound that has attracted a lot of attention in recent years due to its unique physical and chemical properties. It has a molecular formula of C17H11NO9 and a molecular weight of 373.27 .

Molecular Structure Analysis

The 5-(3,5-Dicarboxybenzoyl)isophthalic acid molecule contains a total of 37 bonds. There are 27 non-H bonds, 17 multiple bonds, 6 rotatable bonds, 5 double bonds, 12 aromatic bonds, 2 six-membered rings, 4 carboxylic acids (aromatic), 1 ketone (aromatic), and 4 hydroxyl groups .Physical And Chemical Properties Analysis

The boiling point of 5-(3,5-Dicarboxybenzoyl)isophthalic acid is predicted to be 691.9±55.0 °C. It has a predicted density of 1.708±0.06 g/cm3. The pKa is predicted to be 3.20±0.10 .Aplicaciones Científicas De Investigación

Use in Metal-Organic Frameworks (MOFs)

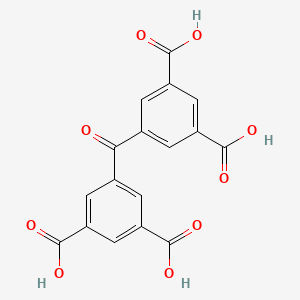

5,5’-Carbonyldiisophthalic acid is used as a linker in the synthesis of Metal-Organic Frameworks (MOFs). MOFs are a class of compounds consisting of metal ions or clusters coordinated to organic ligands to form one-, two-, or three-dimensional structures. They are used in various applications like gas storage, separation, and catalysis .

Carbon Dioxide Selective Adsorption

In a study, MOFs synthesized using 5,5’-Carbonyldiisophthalic acid showed significantly enhanced carbon dioxide selective adsorption . This property can be utilized in carbon capture and storage (CCS) technologies, which are critical for reducing greenhouse gas emissions.

Synthesis of Organic Linkers

5,5’-Carbonyldiisophthalic acid is used in the synthesis of organic linkers. These linkers are critical components in the construction of MOFs. They connect the metal centers and determine the structure and functionality of the MOFs .

Photochromic MOFs

A novel photochromic MOF based on benzophenone units, [Zn 4 (μ 2-O)(μ 3-O)(cdip) 2 (DMF)] n (H 4 cdip = 5,5’-carbonyldiisophthalic acid), has been successfully synthesized . This MOF exhibits instant and reversible photochromic behavior under 365 nm UV and X-ray irradiation through the radical formation of benzophenone units .

UV and X-ray Dual-induced Photochromism

The MOF synthesized using 5,5’-Carbonyldiisophthalic acid exhibits UV and X-ray dual-induced photochromism . Photochromic materials change their color when exposed to light, and this property can be used in various applications like data storage, sensors, and smart windows.

Gas Adsorption

MOFs synthesized using 5,5’-Carbonyldiisophthalic acid can be used for gas adsorption . They can selectively adsorb gases like CO2, C2H2, and CH4, which can be useful in gas separation processes .

Safety and Hazards

Mecanismo De Acción

Target of Action

The primary target of 5,5’-Carbonyldiisophthalic acid, also known as 5-(3,5-Dicarboxybenzoyl)isophthalic acid, is the Lewis acid sites in the channels of a three-dimensional lanthanide metal-organic framework (Ln-MOF) known as Nd-cdip . This compound plays a crucial role in catalyzing reactions within this framework .

Mode of Action

5,5’-Carbonyldiisophthalic acid interacts with its targets by acting as an efficient heterogeneous catalyst for cyanosilylation and the synthesis of 2,3-dihydroquinazolin-4 (1H)-one derivatives . This interaction is based on the Lewis acid sites in the channels of the MOF .

Biochemical Pathways

It is known that the compound plays a significant role in the cyanosilylation of aldehydes and the synthesis of 2,3-dihydroquinazolin-4 (1h)-one derivatives .

Pharmacokinetics

It is known that the compound can be synthesized and used in a dry environment at room temperature .

Result of Action

The molecular and cellular effects of 5,5’-Carbonyldiisophthalic acid’s action include the catalysis of cyanosilylation and the synthesis of 2,3-dihydroquinazolin-4 (1H)-one derivatives . The compound has been shown to have an excellent turnover number (500) for catalyzing cyanosilylation in no solvent condition .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 5,5’-Carbonyldiisophthalic acid. For instance, the compound has been shown to be effective at room temperature . .

Propiedades

IUPAC Name |

5-(3,5-dicarboxybenzoyl)benzene-1,3-dicarboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10O9/c18-13(7-1-9(14(19)20)5-10(2-7)15(21)22)8-3-11(16(23)24)6-12(4-8)17(25)26/h1-6H,(H,19,20)(H,21,22)(H,23,24)(H,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDEURWFVDGQGAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(=O)O)C(=O)O)C(=O)C2=CC(=CC(=C2)C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(hydroxymethyl)-1-((3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B3178124.png)

![4-{2,2-Bis[(4-formylphenoxy)methyl]-3-(4-formylphenoxy)propoxy}benzaldehyde](/img/structure/B3178125.png)

![exo-Bicyclo[2.2.1]heptan-2-amine hydrochloride](/img/structure/B3178142.png)

![Ethyl bicyclo[2.2.2]octa-2,5-diene-2-carboxylate](/img/structure/B3178149.png)

![2,2'-Diamino-[1,1'-biphenyl]-4,4'-dicarboxylic acid](/img/structure/B3178176.png)